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Compound of Interest

Compound Name: Bumadizone

Cat. No.: B043250 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Bumadizone is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic

properties. This document provides a comprehensive overview of its chemical structure,

physicochemical properties, and mechanism of action. Detailed tables summarize key

quantitative data, and experimental protocols for relevant assays are described. Furthermore,

signaling pathways and experimental workflows are visualized using Graphviz diagrams to

facilitate a deeper understanding of its pharmacological role.

Chemical Structure and Identification
Bumadizone, with the IUPAC name 2-[phenyl-(phenylamino)carbamoyl]hexanoic acid, is a

synthetic compound belonging to the class of malonic acid derivatives.[1] Its chemical structure

is characterized by a butylmalonic acid backbone linked to a 1,2-diphenylhydrazine moiety.

Table 1: Chemical Identifiers of Bumadizone
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Identifier Value

IUPAC Name
2-[phenyl-(phenylamino)carbamoyl]hexanoic

acid[1]

CAS Number 3583-64-0[1]

Molecular Formula C₁₉H₂₂N₂O₃[1]

Molecular Weight 326.39 g/mol

SMILES
CCCCC(C(=O)N(C1=CC=CC=C1)NC2=CC=CC

=C2)C(=O)O[1]

InChI

InChI=1S/C19H22N2O3/c1-2-3-14-

17(19(23)24)18(22)21(16-12-8-5-9-13-16)20-15-

10-6-4-7-11-15/h4-13,17,20H,2-3,14H2,1H3,

(H,23,24)

Physicochemical Properties
The physicochemical properties of Bumadizone are crucial for its formulation, delivery, and

pharmacokinetic profile.

Table 2: Physicochemical Properties of Bumadizone

Property Value

Melting Point 117-119 °C

Boiling Point 487.4 °C at 760 mmHg

Solubility Slightly soluble in DMSO and Methanol.

pKa (Strongest Acidic) 4.35

LogP 4.01

Mechanism of Action and Signaling Pathway
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Bumadizone exerts its therapeutic effects primarily through the inhibition of cyclooxygenase

(COX) enzymes, which are key in the inflammatory cascade.

Inhibition of Prostaglandin Synthesis
As a non-selective COX inhibitor, Bumadizone targets both COX-1 and COX-2 enzymes.

These enzymes are responsible for the conversion of arachidonic acid into prostaglandins,

which are potent mediators of inflammation, pain, and fever. By blocking this pathway,

Bumadizone effectively reduces the production of these pro-inflammatory molecules.

Arachidonic Acid

COX-1 & COX-2 Prostaglandins Inflammation, Pain, Fever

Bumadizone
Inhibits
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Bumadizone's inhibition of the COX pathway.

Experimental Protocols
This section outlines general methodologies for key experiments related to the evaluation of

Bumadizone.

Synthesis of Bumadizone (Conceptual)
A plausible synthesis would involve the reaction of butylmalonic acid with a suitable activating

agent, followed by condensation with 1,2-diphenylhydrazine.

Butylmalonic Acid Activation
(e.g., SOCl₂)

Activated Butylmalonyl
Intermediate

Condensation

1,2-Diphenylhydrazine

Crude Bumadizone Purification
(e.g., Crystallization) Pure Bumadizone
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A conceptual workflow for Bumadizone synthesis.

Protocol:

Activation: Butylmalonic acid is reacted with a chlorinating agent like thionyl chloride to form

the more reactive acyl chloride.

Condensation: The resulting activated intermediate is then reacted with 1,2-

diphenylhydrazine in an appropriate solvent, likely in the presence of a base to neutralize the

generated HCl.

Purification: The crude product is purified, typically by recrystallization from a suitable solvent

system, to yield pure Bumadizone.

Characterization of Bumadizone
Standard analytical techniques are employed to confirm the identity and purity of the

synthesized Bumadizone.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate

the chemical structure by identifying the different types of protons and carbons and their

connectivity.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound

and provides information about its fragmentation pattern, further confirming the structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional

groups present in the molecule, such as the carboxylic acid and amide carbonyl groups.

In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay is fundamental to determining the inhibitory potency of Bumadizone against COX-1

and COX-2.

Protocol:
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Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are

used.

Incubation: The enzymes are pre-incubated with various concentrations of Bumadizone or a

vehicle control.

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

Quantification of Prostaglandin: The amount of prostaglandin E₂ (PGE₂) produced is

quantified using methods like Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

IC₅₀ Determination: The concentration of Bumadizone that causes 50% inhibition of enzyme

activity (IC₅₀) is calculated from the dose-response curve.
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Workflow for an in vitro COX inhibition assay.

Quantitative Pharmacological Data
While specific IC₅₀ values for Bumadizone are not readily available in the public domain, its

classification as a non-selective NSAID implies that it inhibits both COX-1 and COX-2, likely
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with comparable potency to other traditional NSAIDs. Further research is required to definitively

quantify its inhibitory constants.

Conclusion
Bumadizone is a well-characterized NSAID with a clear mechanism of action involving the

non-selective inhibition of cyclooxygenase enzymes. Its chemical and physicochemical

properties are established, providing a solid foundation for its use in pharmaceutical

formulations. The provided conceptual experimental protocols offer a framework for the

synthesis, characterization, and pharmacological evaluation of Bumadizone and similar

compounds. Further studies to determine its precise inhibitory constants against COX-1 and

COX-2 would be valuable for a more complete understanding of its pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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